molecular formula C13H18N2O2 B11873431 Benzyl (azetidin-3-ylmethyl)(methyl)carbamate

Benzyl (azetidin-3-ylmethyl)(methyl)carbamate

Cat. No.: B11873431
M. Wt: 234.29 g/mol
InChI Key: LAUSYBXHBXPLHW-UHFFFAOYSA-N
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Description

Benzyl (azetidin-3-ylmethyl)(methyl)carbamate is a chemical compound with the molecular formula C12H17ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is often used in the synthesis of other chemicals and has unique properties that make it valuable for specific reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (azetidin-3-ylmethyl)(methyl)carbamate typically involves the reaction of azetidine with benzyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

    Azetidine: reacts with in the presence of a base such as to form the intermediate benzyl azetidin-3-yl carbamate.

  • The intermediate is then reacted with methylamine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and high yield of the product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (azetidin-3-ylmethyl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or azetidines.

Scientific Research Applications

Benzyl (azetidin-3-ylmethyl)(methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (azetidin-3-ylmethyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can be reversible or irreversible, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (azetidin-3-ylmethyl)carbamate hydrochloride
  • Benzyl (azetidin-3-ylmethyl)carbamate
  • Methyl (azetidin-3-ylmethyl)carbamate

Uniqueness

Benzyl (azetidin-3-ylmethyl)(methyl)carbamate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in a distinct manner. Its combination of the azetidine ring and carbamate group provides unique reactivity and binding properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl 2-(azetidin-3-ylmethylamino)acetate

InChI

InChI=1S/C13H18N2O2/c16-13(9-15-8-12-6-14-7-12)17-10-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2

InChI Key

LAUSYBXHBXPLHW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CNCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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